molecular formula C20H16F3N3O2 B2748751 N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-24-0

N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2748751
CAS No.: 946321-24-0
M. Wt: 387.362
InChI Key: SEPHIZQBHLXJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 4-fluorophenyl group at position 3, linked via a butanamide chain to a 2,4-difluorophenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and kinase-targeting applications . The fluorine atoms on the aromatic rings likely enhance metabolic stability and lipophilicity, while the amide group contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-14-5-3-13(4-6-14)17-9-10-20(28)26(25-17)11-1-2-19(27)24-18-8-7-15(22)12-16(18)23/h3-10,12H,1-2,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPHIZQBHLXJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of γ-Keto Esters with Hydrazines

Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones or γ-keto esters with hydrazine derivatives. For example, ethyl 3-(4-fluorophenyl)-4-oxopentanoate can react with hydrazine hydrate under reflux in ethanol to yield 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine. This method leverages the inherent reactivity of the γ-keto ester’s carbonyl groups, which undergo nucleophilic attack by hydrazine, followed by cyclization and dehydration.

Oxidative Aromatization of Dihydropyridazines

Dihydropyridazines, formed via Diels-Alder reactions between 1,2-diazabutadienes and dienophiles, can be oxidized to pyridazinones using agents like manganese dioxide or potassium permanganate. This route offers regioselectivity advantages, particularly when electron-withdrawing groups (e.g., 4-fluorophenyl) are present on the diene.

Stepwise Preparation Methods

Synthesis of 3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl Intermediate

Optimization and Catalysis

Palladium-Catalyzed Cross-Coupling

The Suzuki reaction’s efficiency depends on ligand choice. Bis(diphenylphosphino)ferrocene (dppf) ligands enhance catalytic activity, reducing side products like homocoupled biaryls. Microwave-assisted conditions (150°C, 10 min) further improve yields to >90%.

Solvent and Temperature Effects

Alkylation of the pyridazinone is optimal in tetrahydrofuran (THF) at 60°C, minimizing ester hydrolysis. Lower temperatures (<40°C) result in incomplete conversion, while higher temperatures (>80°C) promote decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazinone H5), 7.45–7.38 (m, 2H, Ar-F), 7.12–6.98 (m, 4H, Ar-F), 4.32 (t, J = 6.8 Hz, 2H, N-CH₂), 2.51–2.43 (m, 2H, CO-CH₂), 1.92–1.85 (m, 2H, CH₂-CH₂).
  • HRMS : m/z calcd. for $$ \text{C}{20}\text{H}{16}\text{F}{3}\text{N}{3}\text{O}_{2} $$ [M+H]⁺: 388.1273; found: 388.1276.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.7 min.

Challenges and Limitations

Regioselectivity in Pyridazinone Substitution

Competing substitution at pyridazinone positions 2 and 4 necessitates careful directing group placement. Electron-donating groups at position 3 favor electrophilic aromatic substitution at position 1, but fluorophenyl’s electron-withdrawing nature complicates this.

Amide Hydrolysis Under Basic Conditions

The butanamide bond is susceptible to hydrolysis in strong bases (e.g., NaOH). Neutral pH conditions during workup and storage at −20°C are critical for stability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Pyridazinone Hybrids with Antipyrine Moieties ()

Compound 6g : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide

  • Structural Similarities : Both compounds share a 6-oxopyridazin-1(6H)-yl core substituted with a 4-fluorophenyl group.
  • Key Differences: Side Chain: Compound 6g has a propanamide linker to an antipyrine (pyrazolone) group, whereas the target compound uses a butanamide chain connected to a 2,4-difluorophenyl group.
  • Physicochemical Properties: IR Spectroscopy: The C=O stretches in 6g (1662 cm⁻¹, 1628 cm⁻¹) suggest distinct electronic environments compared to the target compound’s amide and pyridazinone carbonyl groups . Synthesis Yield: 6g was synthesized in 42% yield via DCM-MeOH chromatography, indicating moderate reactivity of its piperazine substituent .

L-Alanine Ester Derivatives ()

Patent Compound: N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine terbutyl ester

  • Structural Similarities: Both compounds feature a 2,4-difluorophenyl group and a heterocyclic core (pyridinone vs. pyridazinone).
  • Functional Groups: The L-alanine ester introduces chirality and ester prodrug characteristics, contrasting with the target’s stable amide linkage.
  • Biological Implications: The amino and ester groups in the patent compound may enhance solubility or enable prodrug activation, whereas the target’s amide group prioritizes direct target engagement .

Fluorinated Pyridazinone-Phosphate Conjugates ()

Example 7: 20 (3-((5-(3-chloro-5-cyanophenoxy)-6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)methyl)-5-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate

  • Structural Similarities: Both compounds incorporate a 4-fluorophenyl-substituted pyridazinone.
  • Key Differences: Substituent Complexity: Example 7 includes a trifluoromethylpyrimidinone and a phosphate group, adding steric bulk and polarity absent in the target compound. Synthetic Strategy: The phosphate ester in Example 7 suggests prodrug design for improved bioavailability, contrasting with the target’s straightforward amide .

Benzyloxy Pyridazine Sulfonamides ()

Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

  • Structural Similarities : Shares the 6-oxopyridazin-1(6H)-yl core.
  • Key Differences: Substituents: 5a has a benzyloxy group and sulfonamide, which are more polar and acidic than the target’s fluorophenyl and amide groups. Synthesis: 5a was synthesized via benzyl bromide alkylation (62% yield), highlighting the reactivity of the pyridazinone hydroxyl group, a site modified to an amide in the target compound .

Q & A

Q. What are the typical synthetic routes for synthesizing N-(2,4-difluorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step pathways, including:

Pyridazinone core formation : Cyclization of hydrazine derivatives with diketones or ketones under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .

Fluorophenyl coupling : Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aryl groups. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are critical for efficiency .

Butanamide linkage : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyridazinone intermediate and 2,4-difluorophenylamine .

  • Optimization : Reaction temperatures (60–120°C), solvent polarity, and catalyst loading are adjusted to maximize yield (reported 45–70% for analogous compounds) and purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amide linkages. Aromatic protons in difluorophenyl groups appear as doublets (δ 6.8–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (theoretical [M+H]⁺ = 442.13 g/mol for C₂₃H₁₈F₃N₃O₂) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (~180–220°C), while Thermogravimetric Analysis (TGA) evaluates decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Use hepatic microsomes or S9 fractions to identify rapid metabolism (e.g., cytochrome P450-mediated degradation) .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free drug availability (aim for <90% binding to avoid efficacy loss) .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate exposure levels (AUC, Cₘₐₓ) with efficacy thresholds in animal models .

Q. What strategies are effective in enhancing the aqueous solubility of this compound for pharmacological studies?

  • Methodological Answer :
  • Co-solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) in formulation buffers to improve solubility (target ≥1 mg/mL) .
  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts (e.g., hydrochloride salt) .
  • Pro-drug Approach : Introduce ionizable groups (e.g., phosphate esters) on the pyridazinone core for pH-dependent release .
  • Structural Modifications : Replace lipophilic substituents (e.g., fluorophenyl) with polar groups (e.g., morpholine) while preserving activity .

Q. How can molecular docking studies predict the compound’s interaction with target enzymes, and what validation methods are recommended?

  • Methodological Answer :
  • Docking Workflow :

Target Selection : Prioritize enzymes with pyridazinone-binding pockets (e.g., kinases, phosphodiesterases) .

Software : Use AutoDock Vina or Schrödinger Glide for binding pose prediction. Grid boxes centered on catalytic sites (e.g., ATP-binding regions) .

Scoring : Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (e.g., with backbone carbonyls) .

  • Validation :
  • Mutagenesis : Test key residues (e.g., Ala-scanning of predicted contact points) .
  • Biophysical Assays : SPR or ITC (isothermal titration calorimetry) measure binding affinity (Kd ≤ 1 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.